2-Chloro-6-(methylsulfonyl)benzo[d]thiazole
Overview
Description
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the second position and a methylsulfonyl group at the sixth position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific biological activity. For example, some thiazole derivatives inhibit enzymes, modulate ion channels, or interact with receptors .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and antimicrobial activities . The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with thiol groups in proteins, thereby modulating their activity. Additionally, this compound has shown potential as an inhibitor of certain enzymes, which could be leveraged for therapeutic purposes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . The compound’s ability to inhibit or activate enzymes is crucial for its biochemical effects. For instance, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that can be excreted from the body . The compound’s metabolism involves oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450 . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chlorobenzothiazole, which is then further reacted with methylsulfonyl chloride under basic conditions to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene and a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzothiazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfide derivatives.
Scientific Research Applications
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Lacks the methylsulfonyl group and has different biological activities.
6-Methylsulfonylbenzothiazole: Lacks the chlorine atom and exhibits distinct chemical reactivity.
2-Amino-6-(methylsulfonyl)benzothiazole: Contains an amino group instead of chlorine, leading to different applications.
Uniqueness
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is unique due to the presence of both chlorine and methylsulfonyl groups, which confer specific chemical reactivity and biological activity . This combination makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-6-methylsulfonyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDXMKNQGRCNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621198 | |
Record name | 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-29-5 | |
Record name | 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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